N-Cbz-N'-propyl-DL-phenylglycinamide
Overview
Description
“N-Cbz-N’-propyl-DL-phenylglycinamide” is a chemical compound with the CAS Number: 1393441-66-1 . It has a linear formula of C19H22N2O3 . The IUPAC name for this compound is benzyl 2-oxo-1-phenyl-2-(propylamino)ethylcarbamate .
Molecular Structure Analysis
The molecular structure of “N-Cbz-N’-propyl-DL-phenylglycinamide” can be represented by the InChI code: 1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This indicates that the molecule contains a benzyl group, a phenyl group, a propylamino group, and a carbamate group.Physical And Chemical Properties Analysis
“N-Cbz-N’-propyl-DL-phenylglycinamide” has a molecular weight of 326.4 .Scientific Research Applications
Enzymatic Synthesis of Peptides
Research has explored the potential of various proteases for the enzymatic synthesis of oligopeptides containing unnatural amino acids like allylglycine. The focus has been on creating reactive tetrapeptides for potential use in biocompatible or biodegradable materials. In one study, enzymes from Aspergillus oryzae and Aspergillus sojae were found to synthesize protected dipeptides from allylglycine esters, showcasing the application of N-Cbz-N'-propyl-DL-phenylglycinamide in creating novel peptide structures for material science (Fernandez et al., 1995).
Microbial Deprotection of Amino Acids
Another area of application involves the microbial deprotection of N-carbobenzoxy-protected amino acids, including derivatives related to N-Cbz-N'-propyl-DL-phenylglycinamide. Specific microorganisms, such as strains of Arthrobacter sp., have shown high activity in cleaving the protective groups from such compounds, facilitating the production of unprotected amino acids with high yield and optical purity. This method could be particularly useful in peptide synthesis and modification, where the removal of protective groups is a common step (Maurs et al., 2012).
Inhibition of Glutamine Synthetase
The carbobenzoxy (Cbz) derivatives of amino acids, including Cbz-DL-phenylglycine, have been found to inhibit ovine brain glutamine synthetase significantly. This finding indicates the potential of N-Cbz-N'-propyl-DL-phenylglycinamide derivatives in neurological research, particularly in studies related to enzyme inhibition in the brain. Understanding the inhibitory effects of such compounds on specific enzymes could lead to new insights into neurological disorders and the development of novel therapeutic strategies (Lustig et al., 1971).
Anti-Inflammatory Properties
Research into α-aminoamide derivatives has identified compounds with significant anti-inflammatory activity. Incorporating amino acid residues, such as those related to N-Cbz-N'-propyl-DL-phenylglycinamide, into the structure of anti-inflammatory agents can lead to novel treatments for inflammation. This application spans both systemic and topical treatments, demonstrating the versatility of N-Cbz-N'-propyl-DL-phenylglycinamide derivatives in medicinal chemistry (Duflos et al., 1998).
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHZKDZXGXUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142883 | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-N'-propyl-DL-phenylglycinamide | |
CAS RN |
1393441-66-1 | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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